西博非莫洛

描述

西博非洛克,也称为TAK-018或EB8018,是一种首创的、肠道限制性的、口服小分子,可作为FimH阻断剂。FimH是一种在某些病原菌(包括大肠杆菌和其他肠杆菌科细菌)表面表达的毒力因子。 西博非洛克主要用于治疗克罗恩病,克罗恩病是一种影响胃肠道的慢性炎症性疾病 .

科学研究应用

作用机制

西博非洛克通过特异性结合病原菌表面FimH蛋白发挥作用。FimH是1型菌毛的组成部分,1型菌毛是毛状的附属物,有助于细菌粘附到肠壁。通过阻断FimH,西博非洛克阻止了细菌附着到肠上皮,从而减少了炎症反应。 这种机制具有高度选择性,不会破坏肠道微生物群的整体组成 .

生化分析

Biochemical Properties

Sibofimloc plays a crucial role in biochemical reactions by blocking the FimH adhesin. FimH is a protein found on the surface of certain bacteria, including Escherichia coli. By binding to FimH, Sibofimloc prevents the bacteria from adhering to epithelial cells in the gut. This interaction reduces the release of pro-inflammatory cytokines, such as interleukin-1β, interleukin-6, interleukin-8, tumor necrosis factor-α, and interferon-γ .

Cellular Effects

Sibofimloc influences various types of cells and cellular processes. In epithelial cells of the gastrointestinal tract, it reduces the binding of invasive Escherichia coli, thereby decreasing inflammation. This reduction in bacterial adhesion leads to lower levels of pro-inflammatory cytokines and improved gut barrier function. Additionally, Sibofimloc has been shown to decrease fecal calprotectin levels, indicating reduced inflammation .

Molecular Mechanism

At the molecular level, Sibofimloc exerts its effects by selectively binding to the FimH adhesin on the surface of bacteria. This binding prevents the bacteria from attaching to epithelial glycoproteins, thereby inhibiting the release of pro-inflammatory cytokines. The compound’s gut-restricted nature ensures minimal systemic absorption, which reduces the risk of systemic side effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sibofimloc have been observed over time. Studies have shown that the compound is stable and maintains its efficacy over a 13-day period when administered at a dosage of 1500 mg twice daily. The reduction in inflammatory biomarkers and improvement in gut integrity were sustained throughout the study period .

Dosage Effects in Animal Models

The effects of Sibofimloc vary with different dosages in animal models. At lower dosages, the compound effectively reduces inflammation without causing significant adverse effects. At higher dosages, there may be an increased risk of adverse effects, although specific toxic effects have not been extensively reported. The optimal dosage for achieving therapeutic effects while minimizing side effects is around 1500 mg twice daily .

Metabolic Pathways

Sibofimloc is involved in metabolic pathways related to the gut microbiome. By blocking FimH, it alters the interaction between bacteria and the host’s epithelial cells. This alteration can affect metabolic flux and metabolite levels, leading to changes in the gut environment. The compound’s gut-restricted nature ensures that its effects are localized to the gastrointestinal tract .

Transport and Distribution

Within cells and tissues, Sibofimloc is transported and distributed primarily in the gastrointestinal tract. It interacts with transporters and binding proteins that facilitate its localization to the gut. The compound’s minimal systemic absorption ensures that it remains concentrated in the target area, reducing the risk of systemic side effects .

Subcellular Localization

Sibofimloc’s subcellular localization is primarily within the epithelial cells of the gastrointestinal tract. It targets the FimH adhesin on the surface of bacteria, preventing their attachment to epithelial glycoproteins. This targeting is facilitated by the compound’s specific binding interactions and post-translational modifications that direct it to the appropriate cellular compartments .

准备方法

合成路线和反应条件

西博非洛克的合成涉及多个步骤,包括关键中间体的制备及其随后的偶联反应。具体的合成路线和反应条件是专有的,尚未在公共领域完全公开。 据悉,该化合物是通过一系列有机反应合成的,这些反应确保了对FimH粘附的选择性抑制 .

工业生产方法

西博非洛克的工业生产可能涉及使用优化的反应条件进行大规模合成,以确保高产率和高纯度。该过程将包括严格的质量控制措施,以保持最终产品的稳定性和功效。 工业生产方法的具体细节尚未公开 .

化学反应分析

反应类型

西博非洛克主要与病原菌表面FimH蛋白发生结合反应。 这种结合抑制了这些细菌粘附到肠壁,从而阻止了炎症 .

常用试剂和条件

涉及西博非洛克的反应通常在生理条件下进行,因为该化合物被设计为在人体胃肠道内发挥作用。 与FimH的结合是一种高度特异性的相互作用,不需要额外的试剂 .

形成的主要产物

西博非洛克与FimH反应的主要产物是稳定的复合物,该复合物阻止细菌粘附到肠壁。 这种作用减少了炎症并有助于保持肠道的完整性 .

相似化合物的比较

类似化合物

抗生素-202: 另一种具有与西博非洛克类似特性的FimH阻断剂.

其他FimH抑制剂: 正在研究针对FimH的各种实验性化合物,以评估它们在炎症性肠病中的潜在治疗效果.

西博非洛克的独特性

西博非洛克因其肠道限制性作用而脱颖而出,这种作用最大限度地减少了全身暴露和潜在的副作用。 其高度特异性的作用机制靶向毒力因子FimH,而不影响共生肠道微生物群,使其成为治疗克罗恩病和其他炎症性疾病的有希望的候选药物 .

生物活性

Sibofimloc, also known as TAK-018, is a first-in-class small molecule designed to target the FimH adhesin of pathogenic bacteria, particularly those from the Enterobacteriaceae family, which are implicated in Crohn's disease (CD). This compound represents a novel therapeutic approach aimed at managing CD by modulating the gut microbiome and reducing inflammation without systemic absorption.

Sibofimloc functions primarily as a FimH blocker , preventing the adhesion of FimH-expressing bacteria to the intestinal epithelium. This mechanism is crucial as it disrupts the inflammatory cascade initiated by these bacteria, thereby mitigating local inflammation while preserving the overall gut microbiota composition. The ability to aggregate pathogenic bacteria and inhibit their virulence factors has been shown to significantly reduce inflammatory markers in patients with CD .

Phase 1b Study Overview

A multicenter Phase 1b clinical trial evaluated the pharmacokinetics (PK), safety, and pharmacodynamics (PD) of sibofimloc in adults with active CD. Key findings from this study include:

- Dosage and Administration : Patients received a single oral dose of 3000 mg followed by 1500 mg twice daily for 13 days.

- Safety Profile : Sibofimloc was well tolerated, with only mild adverse events reported (grade 1-2) and no serious adverse events or deaths .

- Biomarker Analysis : Significant reductions in several pro-inflammatory biomarkers were observed, including IL-1β, IL-6, IL-8, TNF-α, IFN-γ, and calprotectin in stool samples .

Summary of Results

| Parameter | Value |

|---|---|

| Number of Patients | 8 |

| Maximum Concentration (Cmax) | Median 340.5 ng/ml |

| Time to Reach Cmax (Tmax) | Median 3.95 hours |

| Adverse Events | Total: 18; Related: 8 |

| Serious Adverse Events | 0 |

| Baseline Fecal Calprotectin | Median: 467 µg/g |

These results underline the efficacy of sibofimloc in reducing inflammation associated with CD while maintaining a favorable safety profile.

Additional Research Insights

Further investigations into sibofimloc's biological activity have highlighted its unique properties:

- Minimal Systemic Absorption : Studies indicate that sibofimloc exhibits low systemic exposure, which is beneficial for targeting intestinal inflammation without affecting other bodily systems .

- Impact on Gut Microbiome : By selectively inhibiting pathogenic bacteria without disrupting commensal flora, sibofimloc offers a targeted approach to managing CD that could lead to improved patient outcomes .

Case Studies and Real-World Applications

Recent publications have documented individual case studies demonstrating the impact of sibofimloc on patients with refractory CD. These cases illustrate:

- Patient A : Experienced significant symptom relief and reduction in inflammatory markers after initiating treatment with sibofimloc.

- Patient B : Showed improvement in quality of life metrics alongside decreased frequency of flare-ups during the treatment period.

These anecdotal reports support the findings from clinical trials and suggest that sibofimloc may provide a viable alternative for patients who have not responded adequately to conventional therapies.

属性

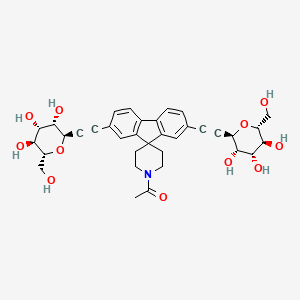

IUPAC Name |

1-[2,7-bis[2-[(2R,3S,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]ethynyl]spiro[fluorene-9,4'-piperidine]-1'-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39NO11/c1-18(39)36-12-10-35(11-13-36)23-14-19(4-8-25-29(40)33(44)31(42)27(16-37)46-25)2-6-21(23)22-7-3-20(15-24(22)35)5-9-26-30(41)34(45)32(43)28(17-38)47-26/h2-3,6-7,14-15,25-34,37-38,40-45H,10-13,16-17H2,1H3/t25-,26-,27-,28-,29-,30-,31-,32-,33-,34-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFHMWDMKUYVSQJ-VECBPBMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#CC4C(C(C(C(O4)CO)O)O)O)C5=C2C=C(C=C5)C#CC6C(C(C(C(O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1CCC2(CC1)C3=C(C=CC(=C3)C#C[C@@H]4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C5=C2C=C(C=C5)C#C[C@@H]6[C@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616113-45-1 | |

| Record name | Sibofimloc [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616113451 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sibofimloc | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16400 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SIBOFIMLOC | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00OF00QZC4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How does Sibofimloc interact with its target and what are the downstream effects?

A: Sibofimloc functions as a FimH blocker. FimH is an adhesive protein located on the tip of type 1 fimbriae of Escherichia coli and other Enterobacteriaceae. In individuals with Crohn's disease, invasive E. coli expressing FimH can bind to epithelial glycoproteins in the gastrointestinal tract. This binding facilitates bacterial adhesion and colonization, leading to the release of pro-inflammatory cytokines that contribute to intestinal inflammation. [, ] By blocking FimH, Sibofimloc aims to prevent this binding, thereby reducing bacterial adhesion and the subsequent inflammatory cascade.

Q2: What is known about the pharmacokinetics of Sibofimloc in patients with Crohn's disease?

A: Studies have shown that Sibofimloc exhibits low systemic absorption. Research involving patients with active Crohn's disease demonstrated that after oral administration of Sibofimloc at a dose of 1500 mg twice daily for 13 days, there was a slightly higher plasma exposure and interpatient variability compared to previous observations in healthy subjects. [] This suggests that the presence of Crohn's disease might influence the drug's pharmacokinetic profile. Further research is ongoing to fully elucidate the absorption, distribution, metabolism, and excretion of Sibofimloc in this patient population.

Q3: What is the current status of Sibofimloc's clinical development for Crohn's disease?

A: Based on the safety and pharmacokinetic data obtained from early-phase studies, Sibofimloc's clinical development program is progressing. Researchers have initiated a Phase 2 trial to investigate its efficacy as a postoperative maintenance therapy in patients with Crohn's disease. [] This trial aims to evaluate Sibofimloc's ability to prevent disease relapse following surgical resection in this patient population.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。